molecular formula C16H19N3OS B2453563 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 392252-87-8

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2453563
CAS No.: 392252-87-8
M. Wt: 301.41
InChI Key: AAZQZLUNELVXNZ-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a phenyl group and a pentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[3,4-c]pyrazole intermediate, which is then further functionalized to introduce the phenyl and pentanamide groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to enhance efficiency and cost-effectiveness. Techniques such as microwave irradiation can be employed to reduce reaction times and improve yields . Additionally, continuous flow reactors may be utilized to maintain consistent reaction conditions and facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide include other thienopyrazole derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the pentanamide side chain. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZQZLUNELVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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